molecular formula C11H8N2O B11908974 1-Methoxyisoquinoline-4-carbonitrile CAS No. 87954-16-3

1-Methoxyisoquinoline-4-carbonitrile

Cat. No.: B11908974
CAS No.: 87954-16-3
M. Wt: 184.19 g/mol
InChI Key: UUOLORNXABWKEA-UHFFFAOYSA-N
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Description

1-Methoxyisoquinoline-4-carbonitrile is an organic compound with the molecular formula C11H8N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the first position and a carbonitrile group at the fourth position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinoline-4-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of isoquinoline with methoxyacetonitrile in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

1-Methoxyisoquinoline-4-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methoxyisoquinoline-1-carbonitrile
  • 1,2,3,4-Tetrahydroisoquinoline derivatives

Comparison: 1-Methoxyisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoquinoline derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87954-16-3

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

1-methoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-10-5-3-2-4-9(10)8(6-12)7-13-11/h2-5,7H,1H3

InChI Key

UUOLORNXABWKEA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)C#N

Origin of Product

United States

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